molecular formula C13H18N5O8P B12783606 Thymidine, 3'-azido-3'-deoxy-, 5'-(hydrogen (ethoxycarbonyl)phosphonate) CAS No. 131219-88-0

Thymidine, 3'-azido-3'-deoxy-, 5'-(hydrogen (ethoxycarbonyl)phosphonate)

Cat. No.: B12783606
CAS No.: 131219-88-0
M. Wt: 403.28 g/mol
InChI Key: NPDSNLHXQQPEFI-IVZWLZJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (ethoxycarbonyl)phosphonate) is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside found in DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (ethoxycarbonyl)phosphonate) typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures while ensuring the purity and yield are maintained through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (ethoxycarbonyl)phosphonate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (ethoxycarbonyl)phosphonate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (ethoxycarbonyl)phosphonate) involves its incorporation into DNA during replication. The azido group at the 3’ position prevents further elongation of the DNA chain, thereby inhibiting viral replication. This compound targets viral DNA polymerases and other enzymes involved in DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

    Zidovudine (AZT): Another nucleoside analog with an azido group at the 3’ position, used as an antiretroviral drug.

    Lamivudine (3TC): A nucleoside analog used in the treatment of HIV and hepatitis B.

    Stavudine (d4T): A thymidine analog used in antiretroviral therapy.

Uniqueness

Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (ethoxycarbonyl)phosphonate) is unique due to its specific structural modifications, which confer distinct biochemical properties and potential therapeutic applications. Its ethoxycarbonyl phosphonate group provides additional stability and specificity in biochemical assays compared to other nucleoside analogs .

Properties

CAS No.

131219-88-0

Molecular Formula

C13H18N5O8P

Molecular Weight

403.28 g/mol

IUPAC Name

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid

InChI

InChI=1S/C13H18N5O8P/c1-3-24-13(21)27(22,23)25-6-9-8(16-17-14)4-10(26-9)18-5-7(2)11(19)15-12(18)20/h5,8-10H,3-4,6H2,1-2H3,(H,22,23)(H,15,19,20)/t8-,9+,10+/m0/s1

InChI Key

NPDSNLHXQQPEFI-IVZWLZJFSA-N

Isomeric SMILES

CCOC(=O)P(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-]

Canonical SMILES

CCOC(=O)P(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.